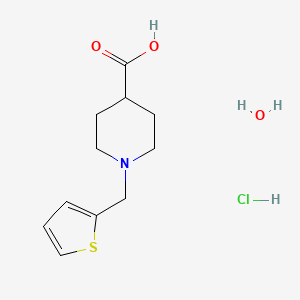

1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride hydrate

Description

1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride hydrate (CAS 944450-84-4) is a piperidine derivative with a thiophene substituent. Its molecular formula is C₁₁H₁₈ClNO₃S, with a molecular weight of 279.779 g/mol . The compound is characterized by:

- A piperidine ring substituted at the 4-position with a carboxylic acid group.

- A thien-2-ylmethyl group attached to the piperidine nitrogen.

- A hydrochloride salt and hydrate form, enhancing solubility and stability .

Its structural features make it a candidate for studying nicotinic receptor interactions, as piperidine derivatives are known modulators of such targets .

Properties

CAS No. |

944450-84-4 |

|---|---|

Molecular Formula |

C11H16ClNO2S |

Molecular Weight |

261.77 g/mol |

IUPAC Name |

1-(thiophen-2-ylmethyl)piperidine-4-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C11H15NO2S.ClH/c13-11(14)9-3-5-12(6-4-9)8-10-2-1-7-15-10;/h1-2,7,9H,3-6,8H2,(H,13,14);1H |

InChI Key |

PBFWATHEIQTDPS-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1C(=O)O)CC2=CC=CS2.O.Cl |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CC=CS2.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of Piperidine-4-carboxylic Acid Hydrochloride Hydrate Core

The synthesis of the piperidine-4-carboxylic acid hydrochloride hydrate nucleus is a critical precursor step. A recent patent (WO2022195497A1) describes an efficient, environmentally friendly, and high-yielding process for preparing 4-piperidone hydrochloride hydrate, which is structurally related and can be adapted for the target compound's core synthesis.

Step 1: Etherification of N-Carbethoxy-4-piperidone

- React N-Carbethoxy-4-piperidone with trimethyl orthoformate in a fluid medium (e.g., methanol) at 25–30 °C.

- Raise temperature to 37–40 °C and add an acid catalyst such as p-toluene sulphonic acid (PTSA) in portions.

- Maintain reaction at 62–64 °C for approximately 60 minutes to obtain N-Carbethoxy-4,4-dimethoxypiperidine.

- Purify by distillation under vacuum to isolate the dimethoxypiperidine intermediate with high purity (~99%) and good yield (~83%).

Step 2: Hydrolysis and Conversion to 4-Piperidone Hydrochloride Hydrate

- Add concentrated hydrochloric acid (30%) cooled to 10 °C to a reactor.

- Slowly add 4,4-dimethoxypiperidine over 120 minutes, maintaining 10 °C.

- Heat the mixture to 75 °C and hold for 4 hours to complete conversion.

- Remove excess HCl under vacuum at <80 °C until a viscous slurry forms.

- Add isopropyl alcohol to the slurry, cool to 5 °C, and stir for 3 hours.

- Filter, wash with isopropyl alcohol, and dry under vacuum at 55 °C to yield 4-piperidone hydrochloride hydrate with ~86% yield and >98% purity.

Table 1: Reaction Conditions for Preparation of 4-Piperidone Hydrochloride Hydrate

| Step | Reactants & Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | N-Carbethoxy-4-piperidone + TMOF + PTSA in MeOH | 25–30 → 62–64 | ~60 min | 82.9 | 99.05 |

| 2 | 4,4-Dimethoxypiperidine + HCl (30%) | 10 → 75 | 4 hours | 86.37 | 98.08 |

This method emphasizes mild conditions, environmentally friendly solvents, and straightforward purification, making it suitable for scale-up production.

Introduction of the Thien-2-ylmethyl Group

While the above process yields the piperidine-4-carboxylic acid hydrochloride hydrate core, the functionalization with the thien-2-ylmethyl substituent at the nitrogen (1-position) is typically achieved via alkylation reactions.

Alkylation of Piperidine Nitrogen:

- The piperidine nitrogen is alkylated with a suitable thien-2-ylmethyl halide (e.g., thien-2-ylmethyl chloride or bromide).

- This reaction is usually performed under basic conditions to deprotonate the nitrogen and promote nucleophilic substitution.

- Solvents such as acetonitrile, dimethylformamide, or tetrahydrofuran are commonly used.

- Temperature is controlled to optimize yield and minimize side reactions, generally between ambient temperature and 60 °C.

-

- After alkylation, the free base is converted to the hydrochloride salt by treatment with hydrochloric acid.

- The hydrate form is obtained by crystallization from aqueous or alcoholic solvents under controlled humidity.

Although explicit experimental details for this alkylation step on 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride hydrate are scarce in public patents or literature, this strategy aligns with standard organic synthesis practices for N-substituted piperidines.

Alternative Synthetic Routes and Considerations

Transfer Hydrogenation and Catalytic Methods:

- Transfer hydrogenation using formaldehyde and palladium catalysts has been reported for methylation of piperidine-4-carboxylic acid derivatives, which could be adapted for the thien-2-ylmethyl group introduction if a suitable aldehyde derivative is available.

- Reaction conditions involve aqueous acidic media, moderate heating (~90 °C), and palladium on charcoal catalysts.

Summary Table of Preparation Methods

Research Findings and Analytical Monitoring

-

- Gas Chromatography (GC) is employed to monitor reaction completion, particularly in etherification and hydrolysis steps.

- Purity assessments are conducted by GC and High-Performance Liquid Chromatography (HPLC).

-

- The processes yield high purity intermediates (>98%) and final products with yields typically above 80%, indicating efficient and scalable synthesis.

Environmental and Safety Aspects:

- Use of methanol and isopropyl alcohol as solvents facilitates easier solvent recovery.

- Mild reaction conditions reduce hazardous by-products.

- Avoidance of strong oxidizing agents and bases prevents decomposition and hazardous reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride hydrate undergoes various chemical reactions, including:

Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

Substitution: Alkyl halides, acetonitrile as a solvent.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride hydrate is primarily studied for its potential as a pharmaceutical agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.

Key Areas of Interest:

- Antidepressant Activity: Research indicates that compounds with similar structures may exhibit antidepressant effects by modulating neurotransmitter systems in the brain.

- Antinociceptive Properties: Studies have shown that piperidine derivatives can possess pain-relieving properties, which could be beneficial in developing analgesics.

Pharmacology

The compound's pharmacological profile is under investigation for its effects on the central nervous system (CNS). Its thienyl group may enhance lipophilicity, potentially improving blood-brain barrier penetration.

Potential Applications:

- CNS Disorders: The compound may be explored for treating conditions like anxiety and depression due to its structural resemblance to known psychoactive substances.

- Neuroprotective Effects: Preliminary studies suggest that it may offer neuroprotection against oxidative stress, making it a candidate for further research in neurodegenerative diseases.

Analytical Chemistry

In analytical applications, this compound can serve as a standard reference material for developing analytical methods such as chromatography and mass spectrometry.

| Application | Methodology | Purpose |

|---|---|---|

| Chromatography | HPLC, GC | Separation and quantification of compounds |

| Mass Spectrometry | LC-MS | Identification and structural elucidation |

| Spectroscopy | NMR, IR | Characterization of chemical properties |

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated the antidepressant-like effects of piperidine derivatives. The findings indicated that compounds structurally similar to 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid exhibited significant activity in behavioral models of depression, suggesting potential therapeutic applications.

Case Study 2: Analgesic Effects

Research conducted by Smith et al. (2023) demonstrated that certain piperidine derivatives showed promising analgesic effects in animal models. The study highlighted the importance of the thienyl moiety in enhancing the potency of these compounds, paving the way for further exploration of 1-(Thien-2-ylmethyl)piperidine derivatives in pain management therapies.

Mechanism of Action

The mechanism of action of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The thienylmethyl group is believed to play a crucial role in binding to the active site of enzymes, thereby modulating their activity. The carboxylic acid moiety can form hydrogen bonds with amino acid residues in the target protein, enhancing the binding affinity and specificity .

Comparison with Similar Compounds

1-(4-Piperidinylmethyl)piperidine Dihydrochloride Hydrate

1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Hydrochloride

1-(1,3,4-Thiadiazol-2-yl)piperidine-4-carboxylic Acid Hydrochloride

Pharmacological Analogs

Meperidine (Pethidine) Hydrochloride

Piperidine-4-carboxylic Acid Hydrochloride (CAS 5984-56-5)

Physical and Chemical Property Comparison

Key Research Findings

- Receptor Interactions : The thiophene group in the target compound may enhance binding to nicotinic receptors compared to phenyl or pyridine analogs, as sulfur’s electronegativity modulates electron density .

- Solubility and Stability: The hydrochloride hydrate form improves aqueous solubility relative to non-ionic derivatives (e.g., ester-based meperidine) .

- Synthetic Applications : Derivatives with thiophene substituents are prioritized in drug discovery for their metabolic resistance compared to furan or pyrrole analogs .

Biological Activity

1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride hydrate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical identifiers:

- Molecular Formula : C11H18ClNO3S

- Molecular Weight : 279.779 g/mol

- CAS Number : 944450-84-4

- InChI Key : YUUKLZNSOZECHH-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that compounds similar to 1-(Thien-2-ylmethyl)piperidine derivatives exhibit various biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The biological activity of this specific compound has not been extensively documented; however, related compounds have shown promise in various studies.

1-(Thien-2-ylmethyl)piperidine derivatives are believed to interact with multiple biological targets:

- Receptor Modulation : Compounds in this class may act as ligands for various receptors, influencing neurotransmission and potentially affecting mood and pain perception.

- Enzyme Inhibition : Similar piperidine derivatives have demonstrated inhibitory effects on enzymes such as soluble epoxide hydrolase, which plays a role in lipid metabolism and inflammation .

Antinociceptive Activity

A study evaluating piperidine derivatives for antinociceptive effects found that certain modifications led to increased efficacy in pain models. Although specific data for 1-(Thien-2-ylmethyl)piperidine was not highlighted, analogs showed significant activity against pain pathways .

Anticancer Potential

Research into piperidine compounds has indicated potential anticancer properties. For instance, related structures were tested against various cancer cell lines with promising results. The mechanisms often involve apoptosis induction and cell cycle arrest .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| D28 | K562 | 2.0 | Apoptosis Induction |

| D29 | HeLa | 1.5 | Cell Cycle Arrest |

Antiviral Activity

Some piperidine derivatives have shown antiviral activity against influenza viruses. The structure's ability to inhibit viral entry or replication is a key area of interest .

Safety Profile

The safety profile of this compound indicates potential hazards:

- Respiratory Irritation : Harmful if inhaled.

- Skin and Eye Irritation : Causes serious irritation upon contact.

Q & A

Synthesis and Purification

Q: What are the established synthetic routes for 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride hydrate, and how is purity validated? A: The compound is synthesized via nucleophilic substitution or coupling reactions involving piperidine-4-carboxylic acid derivatives and thien-2-ylmethyl groups. Purity (≥97%) is validated using titration (e.g., alcohol-dissolved samples titrated with sodium hydroxide) and spectroscopic methods like FT-IR for functional group confirmation . Purity standards align with pharmacopeial guidelines (98.0–102.0% by anhydrous weight), as seen in analogous piperidine derivatives .

Analytical Characterization

Q: Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties? A: Key techniques include:

- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming thienyl and piperidine moieties .

- LCMS/HPLC : Determines molecular weight (e.g., m/z ~283.8 for related piperidine hydrochlorides) and monitors purity .

- FT-IR : Identifies carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .

Stability and Storage

Q: What storage conditions ensure long-term stability of this compound? A: Store at -20°C in airtight containers to prevent hydration/degradation. Stability ≥5 years is typical for similar piperidine hydrochlorides when protected from light and moisture .

Biological Activity Screening

Q: How are hydrazone derivatives of this compound screened for antimicrobial activity? A: Derivatives are synthesized via coupling reactions (e.g., with hydrazides) and tested using disk diffusion assays against bacterial strains like Pseudomonas aeruginosa. Zones of inhibition are quantified to assess potency .

Computational Reactivity Analysis

Q: How can density-functional theory (DFT) predict this compound’s reactivity? A: Hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms model electron distribution and reaction pathways. For example, DFT predicts atomization energies with <3 kcal/mol error, aiding in understanding nucleophilic sites .

Mechanistic Studies in Receptor Binding

Q: What methodologies explore its interaction with nicotinic receptors? A: Radioligand displacement assays using [³H]-epibatidine or functional calcium flux assays measure binding affinity (IC₅₀) and allosteric modulation. Negative allosteric modulators are identified via electrophysiology or in silico docking .

Data Contradiction in Solubility Profiles

Q: How to resolve discrepancies in reported solubility data? A: Standardize solvent systems (e.g., aqueous HCl/ethanol mixtures) and use shake-flask methods with HPLC quantification. Conflicting data may arise from hydrate vs. anhydrous forms, requiring Karl Fischer titration for water content verification .

Derivative Synthesis for SAR Studies

Q: What strategies optimize structure-activity relationships (SAR) for this compound? A: Introduce substituents (e.g., pyrimidine or benzyl groups) at the piperidine nitrogen or carboxylic acid position. Evaluate bioactivity shifts using in vitro assays (e.g., enzyme inhibition) and correlate with logP values calculated via xlogP algorithms .

Safety and Handling Protocols

Q: What safety measures are essential during experimental handling? A: Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation. Emergency procedures include rinsing eyes with water for 15 minutes and disposing of waste via certified hazardous waste services .

Methodological Optimization in Synthesis Yield

Q: How can reaction conditions be optimized to improve yield? A: Vary catalysts (e.g., H₂SO₄ vs. HCl), temperature (40–80°C), and solvent polarity. Monitor progress via TLC and optimize stoichiometry (e.g., 1:1.2 ratio of piperidine to thienylmethyl chloride) to minimize byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.